tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate
Description
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
tert-butyl 4-hydrazinyl-1-benzothiophene-7-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)9-4-5-10(15-14)8-6-7-18-11(8)9/h4-7,15H,14H2,1-3H3 |
InChI Key |
UZKGZGHYUWNSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(=C(C=C1)NN)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of α,β-Unsaturated Nitriles
A modified Gewald reaction enables the formation of 2-aminobenzo[b]thiophene derivatives. For example:
Thiophene Ring Closure via Thioglycolate
Alternative routes use ethyl thioglycolate for sulfur incorporation:
-
Reactants : Substituted benzaldehyde (e.g., 4-chloro-2-fluorobenzaldehyde), ethyl thioglycolate.
-
Outcome : Ethyl 6-substituted benzo[b]thiophene-2-carboxylates (70–90% yield).
tert-Butyl Ester Protection at Position 7
The carboxylate group is protected via esterification or transesterification.
Esterification with tert-Butanol
Boc Protection Under Mild Conditions
-
Reactants : 7-Hydroxybenzo[b]thiophene, Boc anhydride.
Integrated Synthetic Routes
Sequential Functionalization (Patent CN107235982B)
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene core formation | Thioglycolate, K₂CO₃, DMF, 60°C | 85% |
| 2 | Chlorination at C4 | POCl₃, reflux | 78% |
| 3 | Hydrazine substitution | Hydrazine hydrate, EtOH, 80°C | 72% |
| 4 | tert-Butyl esterification | Boc₂O, DMAP, DCM | 88% |
One-Pot Hydrazine-Carbamate Coupling
-
Reactants : 4-Chlorobenzo[b]thiophene-7-carboxylic acid, tert-butyl carbazate.
-
Conditions : DCC/DMAP, DCM, 24 h.
Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate typically involves the reaction of benzo[b]thiophene derivatives with hydrazine derivatives. This compound can serve as a versatile intermediate for the development of various derivatives with enhanced biological activities.
Anticancer Activity
Research has indicated that derivatives of benzo[b]thiophene, including this compound, exhibit significant anticancer properties. For instance, compounds incorporating the benzo[b]thiophene structure have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A study highlighted that certain derivatives were effective against various cancer cell lines, including HeLa and Jurkat cells, demonstrating their potential as anticancer agents .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Research indicates that modifications to the hydrazine moiety can enhance the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, specific derivatives demonstrated higher inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be developed into effective antibacterial agents .
Antioxidant Activity
In addition to its antibacterial and anticancer properties, this compound has been investigated for its antioxidant capabilities. Studies utilizing various assays have shown that certain derivatives possess significant antioxidant activity, which is vital in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate with two analogs from the provided evidence:
Key Observations :
- Aromatic vs. Non-Aromatic Cores: The target compound’s benzo[b]thiophene core is aromatic and electron-deficient compared to indole (), which has an electron-rich pyrrole ring. This difference influences electronic properties and reactivity in cross-coupling or electrophilic substitution reactions.
- Functional Groups : The hydrazinyl group in the target compound is highly nucleophilic, enabling condensation reactions (e.g., with carbonyl groups), whereas the hydroxymethyl and methoxy groups in ’s compound favor hydrogen bonding or polar interactions.
Physicochemical Properties
Notes:
- The tert-butyl ester group in all three compounds enhances lipophilicity, favoring solubility in non-polar solvents.
Key Differences :
- Hydrazine derivatives (target compound) are associated with acute toxicity and mutagenicity, necessitating stricter handling protocols compared to the hydroxymethyl-pyrrolidine analog in .
Biological Activity
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate (CAS Number: 1956382-85-6) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
- Molecular Formula : C₁₃H₁₆N₂O₂S
- Molecular Weight : 264.35 g/mol
- Structure : The compound features a thiophene ring, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown potent growth inhibition in various human-derived tumor cell lines, including breast and colon cancers. The mechanism often involves the generation of cytotoxic metabolites through metabolic transformations by cytochrome P450 enzymes .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Protein Interaction : Alteration in protein expression related to stress responses and energy metabolism has been observed in studies involving related compounds .
Study 1: Anticancer Efficacy
A study conducted on hydrazine derivatives demonstrated that certain structural modifications enhance their anticancer activity. The study highlighted the role of hydrazine moieties in inducing apoptosis in cancer cells, suggesting that this compound may exhibit similar effects .
Study 2: Mechanistic Insights
In vitro studies have shown that compounds with similar structures can inhibit specific kinases involved in cell proliferation. For example, inhibitors targeting phosphoinositide 3-kinases (PI3Ks) have been explored for their potential to reduce tumor growth by blocking critical signaling pathways.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves functionalization of the benzo[b]thiophene core. A common approach is to introduce the hydrazinyl group via nucleophilic substitution or condensation reactions. For example, hydrazine can react with a halogenated precursor (e.g., 4-chlorobenzo[b]thiophene derivative) under reflux in ethanol, followed by tert-butyl esterification using Boc anhydride. Intermediate characterization requires NMR (¹H/¹³C) to confirm hydrazine incorporation and IR spectroscopy to verify ester formation. Purity is assessed via HPLC or GC-MS .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small molecules. For hydrazine-containing compounds, hydrogen bonding patterns (N–H···O/S interactions) must be carefully modeled to avoid overfitting. Discrepancies in bond lengths or angles may indicate tautomerism or crystal packing effects, requiring iterative refinement cycles .
Q. What spectroscopic techniques are essential for verifying the integrity of the hydrazinyl group?
- Methodological Answer : ¹H NMR can detect NH–NH₂ protons (δ 3.5–5.0 ppm, broad singlet), while ¹⁵N NMR is more specific for hydrazine environments. Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺. Additionally, FT-IR identifies N–H stretches (~3300 cm⁻¹) and C=O ester peaks (~1720 cm⁻¹). Discrepancies in these signals may indicate hydrolysis or oxidation side reactions .
Advanced Research Questions
Q. How can flow chemistry optimize the scalability and safety of synthesizing this compound?
- Methodological Answer : Continuous-flow systems minimize hazards associated with hydrazine handling (toxic and explosive). A segmented flow reactor with precise temperature control (e.g., 60–80°C) ensures safe mixing of hydrazine and halogenated precursors. Design of Experiments (DoE) models can optimize residence time and reagent ratios. Real-time monitoring via inline IR or UV-vis enhances yield prediction and reduces batch variability .
Q. What strategies address contradictory reactivity data in hydrazine-functionalized benzo[b]thiophene derivatives?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., dimerization vs. nucleophilic attack). Kinetic studies (e.g., stopped-flow NMR) under varying pH and solvent polarity (e.g., DMSO vs. THF) clarify dominant mechanisms. Computational modeling (DFT) predicts transition states and regioselectivity. For example, steric hindrance from the tert-butyl group may suppress unwanted dimerization .
Q. How can AI-driven computational tools predict biological interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) screens for binding affinity with target proteins (e.g., kinases or oxidases). Machine learning models (e.g., Random Forest) trained on PubChem bioactivity data prioritize synthetic analogs with low toxicity. COMSOL Multiphysics simulations model diffusion kinetics in cellular environments, aiding in vitro assay design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
